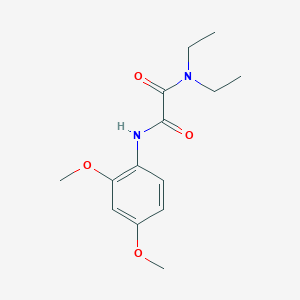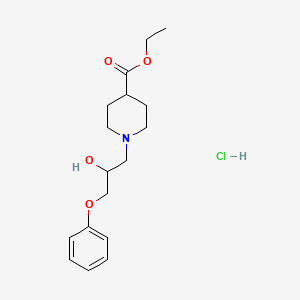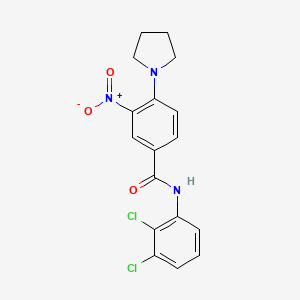
N'-(2,4-dimethoxyphenyl)-N,N-diethylethanediamide
描述
N-(2,4-dimethoxyphenyl)-N,N-diethylethanediamide, commonly known as DMEDA, is a chemical compound that has been widely used in scientific research. It is a member of the amide family and is characterized by its ability to act as a ligand for various metal ions. In
作用机制
DMEDA acts as a bidentate ligand, meaning it can bind to metal ions through two separate atoms. The oxygen atoms on the dimethoxyphenyl group serve as the binding sites for the metal ion. DMEDA has been shown to form stable complexes with various metal ions, and the resulting complexes have been studied extensively.
Biochemical and Physiological Effects:
DMEDA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
实验室实验的优点和局限性
DMEDA is a versatile ligand that can be used with a variety of metal ions. It has been shown to enhance the reactivity and selectivity of metal catalysts in organic transformations. Additionally, DMEDA is relatively easy to synthesize and has low toxicity. However, DMEDA is not without limitations. It can be difficult to isolate DMEDA complexes from reaction mixtures, and the resulting complexes can be unstable under certain conditions.
未来方向
There are several future directions for the study of DMEDA. One area of research could focus on the development of new DMEDA-based ligands that have improved stability and reactivity. Additionally, the use of DMEDA in catalytic reactions could be further explored, with a focus on developing more efficient and selective catalysts. Finally, the potential biochemical and physiological effects of DMEDA could be studied in more detail to determine its potential as a therapeutic agent.
科学研究应用
DMEDA has been used in a variety of scientific research applications, including coordination chemistry, catalysis, and organic synthesis. DMEDA is commonly used as a ligand for various metal ions, such as copper, palladium, and platinum. It has been shown to enhance the reactivity and selectivity of metal catalysts in organic transformations. Additionally, DMEDA has been used in the synthesis of various organic compounds, including heterocyclic compounds and chiral compounds.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-N',N'-diethyloxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-5-16(6-2)14(18)13(17)15-11-8-7-10(19-3)9-12(11)20-4/h7-9H,5-6H2,1-4H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIKUOCTBIMATB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-N',N'-diethyloxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(3-cyano-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4079326.png)
![4-({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-2,6-dimethylmorpholine](/img/structure/B4079330.png)
![[2-(benzyloxy)phenyl][(4-methoxyphenyl)amino]acetonitrile](/img/structure/B4079343.png)

![5-bromo-3-[2-(5-chloro-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4079378.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4079382.png)

![2-(1-adamantyl)-N-{[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B4079389.png)

![2-[5-(4-chlorophenyl)-7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4079393.png)
![5-(2-furyl)-N-[2-(1-hydroxyethyl)-4,5-dimethoxyphenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4079400.png)
![1-[3-(4-isopropoxyphenyl)-3-phenylpropyl]-2,5-pyrrolidinedione](/img/structure/B4079409.png)

![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4079426.png)